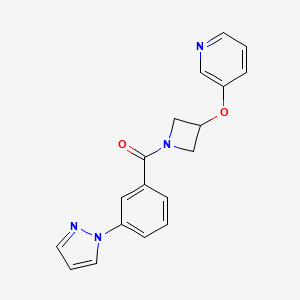

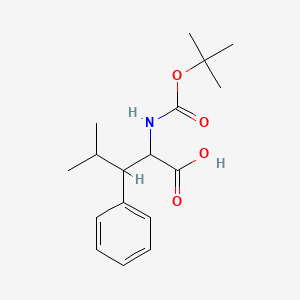

![molecular formula C18H19ClN2O4S2 B2555561 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895464-21-8](/img/structure/B2555561.png)

2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a synthetic organic compound. It belongs to the class of amide-containing compounds. Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom, is a part of its structure .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a sulfonyl group attached to a 4-chlorophenyl group and an acetamido group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, thiophene derivatives in general are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Thiophene-based compounds, including those similar to the chemical , have been synthesized using versatile Gewald reaction conditions. This process typically involves the preparation of acetamide through cold condensation, followed by reactions with chloroacetophenone, sulphur, and diethyl amine, yielding compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide. These compounds are further reacted with different substituted aryl aldehydes to yield new Schiff bases, which are characterized by IR, 1H NMR, and Mass spectral data (Bhattacharjee, Saravanan, & Mohan, 2011).

Potential Applications

Antimicrobial Activity : The antimicrobial potential of thiophene-based compounds has been explored, where synthesized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes showed promising results against microbial strains, indicating their potential as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anticancer Activity : Research into thiophene derivatives has also uncovered their anticancer capabilities. For instance, certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against several cancer cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Cytotoxic Activity : Novel sulfonamide derivatives synthesized from thiophene sulfonyl compounds have demonstrated potent cytotoxic activity against breast and colon cancer cell lines. This highlights the potential of these compounds in cancer research and treatment strategies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Design and Synthesis of Biologically Active Compounds : Another study explored the design and synthesis of new compounds combining β-lactam drugs, cyclic imide, and sulfonamido groups. These compounds exhibited high biological activity, demonstrating the versatile applicability of thiophene-based sulfonamides in designing new therapeutic agents (Fadel & Al-Azzawi, 2021).

Direcciones Futuras

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities of this compound and its derivatives.

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c19-11-6-8-12(9-7-11)27(24,25)10-15(22)21-18-16(17(20)23)13-4-2-1-3-5-14(13)26-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRARMBRZVSSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

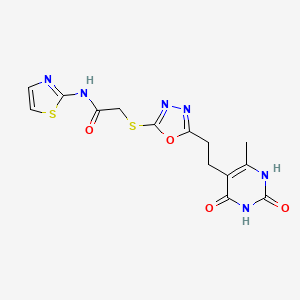

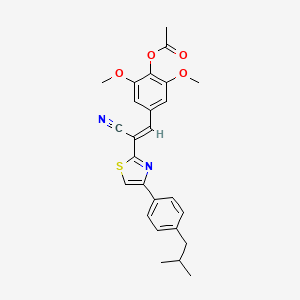

![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)

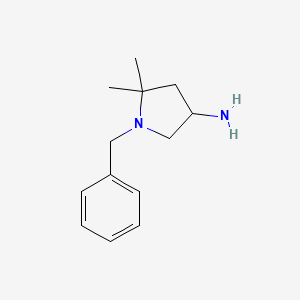

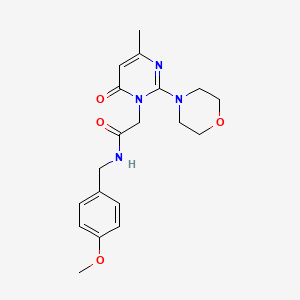

![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)

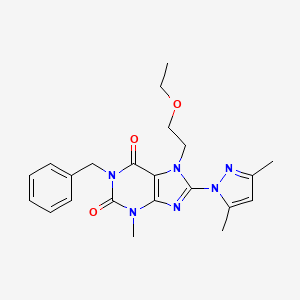

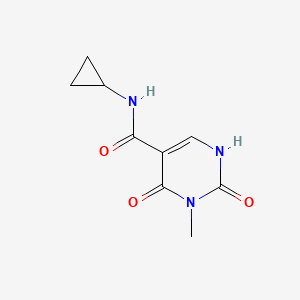

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)

![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)